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Compound of Interest

Compound Name: Kobophenol A

Cat. No.: B1209053 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Kobophenol A, a complex oligostilbene isolated from Carex kobomugi. The information

presented herein is crucial for the identification, characterization, and further development of

this natural product for potential therapeutic applications. All data is meticulously sourced from

the seminal work of Kurihara et al. (1991) published in Phytochemistry.

Core Spectroscopic Data
The structural elucidation of Kobophenol A was achieved through a combination of Nuclear

Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables

summarize the key quantitative data obtained from these analyses.

Table 1: ¹H NMR Spectroscopic Data for Kobophenol A
(500 MHz, Acetone-d₆)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2a, H-6a 6.95 d 8.5

H-3a, H-5a 6.67 d 8.5

H-7a 4.98 d 6.0

H-8a 3.95 m

H-2b, H-6b 6.89 d 8.5

H-3b, H-5b 6.62 d 8.5

H-7b 4.43 d 5.0

H-8b 3.45 m

H-2c, H-6c 6.55 s

H-7c 5.35 d 4.0

H-8c 4.15 m

H-2d, H-6d 6.48 s

H-7d 4.88 d 3.0

H-8d 3.85 m

Data extracted from Kurihara, H., Kawabata, J., Ichikawa, S., Mishima, M., & Mizutani, J.

(1991). Oligostilbenes from Carex kobomugi. Phytochemistry, 30(2), 649-653.

Table 2: ¹³C NMR Spectroscopic Data for Kobophenol A
(125 MHz, Acetone-d₆)
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Position Chemical Shift (δ, ppm)

C-1a 132.1

C-2a, C-6a 128.5

C-3a, C-5a 115.8

C-4a 158.2

C-7a 93.2

C-8a 54.1

C-1b 131.5

C-2b, C-6b 128.3

C-3b, C-5b 115.6

C-4b 157.9

C-7b 88.5

C-8b 56.3

C-1c 125.5

C-2c, C-6c 107.8

C-3c, C-5c 159.1

C-4c 102.1

C-7c 85.4

C-8c 48.2

C-1d 124.8

C-2d, C-6d 107.5

C-3d, C-5d 158.9

C-4d 101.8

C-7d 87.9

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1209053?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


C-8d 45.6

Data extracted from Kurihara, H., Kawabata, J., Ichikawa, S., Mishima, M., & Mizutani, J.

(1991). Oligostilbenes from Carex kobomugi. Phytochemistry, 30(2), 649-653.

Table 3: Mass Spectrometry Data for Kobophenol A
Technique Ionization Mode Observed Ion (m/z) Molecular Formula

EIMS EI, 70 eV 906.2517 [M]⁺ C₅₆H₄₂O₁₂

Data extracted from Kurihara, H., Kawabata, J., Ichikawa, S., Mishima, M., & Mizutani, J.

(1991). Oligostilbenes from Carex kobomugi. Phytochemistry, 30(2), 649-653.

Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental for the unambiguous

identification of natural products. The following sections detail the generalized methodologies

employed for the analysis of Kobophenol A.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A purified sample of Kobophenol A was dissolved in deuterated

acetone (Acetone-d₆). Tetramethylsilane (TMS) was used as the internal standard for

chemical shift referencing (δ = 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 500 MHz NMR spectrometer.

¹H NMR Acquisition: Proton NMR spectra were acquired using a standard pulse sequence.

Key parameters included a spectral width of approximately 10-12 ppm, a sufficient number of

scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds between

scans.

¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled

pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider

spectral width (e.g., 0-220 ppm) was utilized. Due to the low natural abundance of ¹³C, a
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significantly larger number of scans and a longer relaxation delay were necessary to obtain a

spectrum with adequate signal intensity.

Data Processing: The raw free induction decay (FID) signals were Fourier transformed,

phase-corrected, and baseline-corrected to produce the final NMR spectra. Chemical shifts

were reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS)
Instrumentation: High-resolution mass spectra were obtained using an electron ionization

mass spectrometer (EIMS).

Sample Introduction: The purified sample of Kobophenol A was introduced into the ion

source, likely via a direct insertion probe, which allows for the analysis of solid samples.

Ionization: Electron ionization (EI) was performed at a standard energy of 70 eV. This

technique involves bombarding the sample with a beam of electrons, leading to the formation

of a molecular ion [M]⁺ and characteristic fragment ions.

Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) by a

high-resolution mass analyzer.

Data Analysis: The resulting mass spectrum provides the exact mass of the molecular ion,

which is used to determine the molecular formula of the compound.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and

structure elucidation of a natural product like Kobophenol A.
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Caption: Workflow for the isolation and structural elucidation of Kobophenol A.

To cite this document: BenchChem. [Spectroscopic Profile of Kobophenol A: A Technical
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1209053#spectroscopic-data-nmr-ms-of-kobophenol-
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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